molecular formula C14H10ClFO3 B6406628 4-(2-Chloro-5-methoxyphenyl)-2-fluorobenzoic acid CAS No. 1261942-78-2

4-(2-Chloro-5-methoxyphenyl)-2-fluorobenzoic acid

Cat. No.: B6406628
CAS No.: 1261942-78-2
M. Wt: 280.68 g/mol
InChI Key: RCVXQGNBMXNIDK-UHFFFAOYSA-N
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Description

4-(2-Chloro-5-methoxyphenyl)-2-fluorobenzoic acid is an organic compound characterized by the presence of a chloro, methoxy, and fluorine substituent on a benzoic acid core

Properties

IUPAC Name

4-(2-chloro-5-methoxyphenyl)-2-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClFO3/c1-19-9-3-5-12(15)11(7-9)8-2-4-10(14(17)18)13(16)6-8/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCVXQGNBMXNIDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Cl)C2=CC(=C(C=C2)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30691021
Record name 2'-Chloro-3-fluoro-5'-methoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30691021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261942-78-2
Record name 2'-Chloro-3-fluoro-5'-methoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30691021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Chloro-5-methoxyphenyl)-2-fluorobenzoic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Material: The synthesis begins with 2-chloro-5-methoxyphenylboronic acid.

    Suzuki Coupling Reaction: This boronic acid undergoes a Suzuki coupling reaction with 2-fluorobenzoic acid in the presence of a palladium catalyst and a base such as potassium carbonate.

    Reaction Conditions: The reaction is typically carried out in an organic solvent like tetrahydrofuran (THF) under an inert atmosphere at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction parameters to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(2-Chloro-5-methoxyphenyl)-2-fluorobenzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and methoxy groups can participate in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Strong oxidizing agents like potassium permanganate may be employed.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

Major Products

    Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.

    Oxidation Products: Oxidation may lead to the formation of carboxylic acids or ketones.

    Reduction Products: Reduction can yield alcohols or amines.

Scientific Research Applications

4-(2-Chloro-5-methoxyphenyl)-2-fluorobenzoic acid has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.

    Material Science: The compound’s unique structural features make it useful in the development of new materials with specific properties.

    Biological Studies: It can be used to study the effects of halogenated aromatic compounds on biological systems.

    Industrial Applications: The compound is used in the synthesis of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 4-(2-Chloro-5-methoxyphenyl)-2-fluorobenzoic acid depends on its application:

    Medicinal Chemistry: It may act by interacting with specific molecular targets such as enzymes or receptors, leading to a biological response.

    Material Science: The compound’s structural features contribute to its physical and chemical properties, influencing its behavior in materials.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-methoxybenzoic acid
  • 4-Fluorobenzoic acid
  • 2-Chloro-5-methoxyphenylboronic acid

Uniqueness

4-(2-Chloro-5-methoxyphenyl)-2-fluorobenzoic acid is unique due to the combination of chloro, methoxy, and fluorine substituents on the benzoic acid core. This unique structure imparts specific chemical and physical properties that are not found in other similar compounds.

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